Pan-Genotypic Potency Advantage: ABT-530 vs Ledipasvir for HCV Genotypes 2 and 3
ABT-530 (pibrentasvir) demonstrates true pan-genotypic activity with EC50 values of 1.4–5.0 pM across genotypes 1–6 in stable replicon assays. By contrast, the first-generation NS5A inhibitor ledipasvir, while potent against genotype 1 (EC50 4–31 pM), loses activity against genotype 2a and 3a with EC50 values ≥16,000 pM [1]. This represents a >3,200-fold difference in potency for genotype 2a and makes ledipasvir clinically ineffective for these genotypes.
| Evidence Dimension | Antiviral potency (EC50) across HCV genotypes |
|---|---|
| Target Compound Data | Pibrentasvir EC50: GT1a 1.8 pM, GT1b 4.3 pM, GT2a 5.0 pM, GT3a 2.1 pM, GT4a 1.9 pM, GT5a 1.4 pM, GT6a 2.8 pM |
| Comparator Or Baseline | Ledipasvir EC50: GT1 4–31 pM; GT2a and GT3a ≥16,000 pM |
| Quantified Difference | >3,200-fold for GT2a; >7,600-fold for GT3a (pibrentasvir 2.1 pM vs ledipasvir ≥16,000 pM) |
| Conditions | HCV stable subgenomic replicon assay, 0% human plasma, 5% fetal bovine serum |
Why This Matters
For laboratories and CROs conducting pan-genotypic HCV screening, only pibrentasvir provides consistent picomolar potency across all six major genotypes, eliminating the need for multiple NS5A inhibitors per genotype.
- [1] Ng TI, Krishnan P, Pilot-Matias T, Kati W, Schnell G, Beyer J, Reisch T, Lu L, Dekhtyar T, Irvin M, Tripathi R, Maring C, Randolph JT, Wagner R, Collins C. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir. Antimicrob Agents Chemother. 2017 May;61(5):e02558-16. doi: 10.1128/AAC.02558-16. View Source
